molecular formula C8H10ClF2N B6222221 5-ethyl-2,4-difluoroaniline hydrochloride CAS No. 2758004-68-9

5-ethyl-2,4-difluoroaniline hydrochloride

Cat. No.: B6222221
CAS No.: 2758004-68-9
M. Wt: 193.6
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Description

5-ethyl-2,4-difluoroaniline hydrochloride is an organic compound with the molecular formula C8H10ClF2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and difluoro groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,4-difluoroaniline hydrochloride typically involves the introduction of ethyl and difluoro groups into the aniline structure. One common method is the diazotization of 5-ethyl-2,4-difluoroaniline followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow double diazotization is one such method, which allows for better control over reaction conditions and reduces the risk of hazardous side reactions .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-ethyl-2,4-difluoroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2,4-difluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Similar in structure but lacks the ethyl group.

    2,6-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.

    3,4-Difluoroaniline: Differently substituted difluoroaniline.

    2,5-Difluoroaniline: Another positional isomer of difluoroaniline.

Uniqueness

5-ethyl-2,4-difluoroaniline hydrochloride is unique due to the presence of both ethyl and difluoro groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where these functional groups are beneficial.

Properties

CAS No.

2758004-68-9

Molecular Formula

C8H10ClF2N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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